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ITR1 protein, S cerevisiae - 138415-20-0

ITR1 protein, S cerevisiae

Catalog Number: EVT-1522767
CAS Number: 138415-20-0
Molecular Formula: C9H10O
Molecular Weight: 0
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Product Introduction

Overview

The ITR1 protein, encoded by the ITR1 gene in Saccharomyces cerevisiae, is a crucial component of the yeast's myo-inositol transport system. Myo-inositol is a six-carbon cyclic sugar alcohol that plays significant roles in cellular signaling and metabolism. The ITR1 protein is classified as a member of the major facilitator superfamily, specifically functioning as a transmembrane transporter that facilitates the uptake of myo-inositol across the plasma membrane of yeast cells .

Source and Classification

Saccharomyces cerevisiae, commonly known as baker's yeast or brewer's yeast, belongs to the kingdom Fungi, division Ascomycota, class Saccharomycetes, order Saccharomycetales, family Saccharomycetaceae, and genus Saccharomyces. The specific classification of ITR1 places it within the broader context of sugar transporters, which are vital for nutrient acquisition in various organisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of ITR1 protein involves transcription of the ITR1 gene followed by translation into protein. The expression of this gene is regulated by cellular conditions; for instance, it is repressed by inositol and choline through regulatory proteins Opi1p and derepressed via Ino2p and Ino4p . Experimental studies have utilized stable isotope labeling by amino acids in cell culture (SILAC) coupled with mass spectrometry to quantify protein abundance and half-life, providing insights into its synthesis under different growth conditions .

Molecular Structure Analysis

Structure and Data

The ITR1 protein consists of 584 amino acids and has a predicted molecular weight of approximately 64 kDa. It is characterized by multiple transmembrane domains typical of transporter proteins. Structural analysis indicates that ITR1 likely forms a channel through which myo-inositol can passively diffuse into the cell . Detailed structural data can be accessed through databases such as UniProt and the Saccharomyces Genome Database, which provide comprehensive information on its sequence and structural features .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction facilitated by ITR1 involves the transport of myo-inositol from the extracellular environment into the cytoplasm. This process is critical for maintaining intracellular levels of myo-inositol, which is essential for various biosynthetic pathways. The transport mechanism operates via facilitated diffusion, where myo-inositol binds to specific sites on the transporter, leading to conformational changes that allow its passage across the membrane .

Mechanism of Action

Process and Data

The mechanism of action of ITR1 involves several steps:

  1. Binding: Myo-inositol binds to the transporter on the extracellular side.
  2. Conformational Change: This binding induces a conformational change in the ITR1 protein.
  3. Transport: The change allows myo-inositol to be released into the cytoplasm.
  4. Resetting: The transporter resets to its original conformation, ready for another cycle.

Experimental data indicate that the activity of ITR1 can be modulated by various factors including substrate concentration and regulatory proteins that influence its expression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ITR1 is located in the plasma membrane, reflecting its role as a transmembrane transporter. Physically, it is characterized by hydrophobic regions that span the lipid bilayer, facilitating its function as a channel for hydrophilic substances like myo-inositol. Chemically, it exhibits properties typical of integral membrane proteins, including stability in various pH ranges relevant to yeast physiology .

Relevant Data

  • Molecular Weight: Approximately 64 kDa
  • Isoelectric Point: Data on isoelectric point can be derived from sequence analysis but typically falls within physiological pH ranges.
Applications

Scientific Uses

The study of ITR1 has significant implications in various fields:

  • Metabolic Engineering: Understanding myo-inositol transport can aid in engineering yeast strains for improved production of biochemicals.
  • Pathophysiology: Insights into how inositol transport affects cellular signaling pathways may inform research on diseases associated with inositol metabolism.
  • Biotechnology: Applications in fermentation processes where manipulation of inositol levels can enhance yeast performance.

Research continues to explore the regulatory mechanisms governing ITR1 expression and function, highlighting its importance in cellular metabolism and potential applications in biotechnology .

Introduction to ITR1 in Saccharomyces cerevisiae

Historical Discovery and Nomenclature of ITR1

The inositol transporter 1 (ITR1) was first identified in Saccharomyces cerevisiae through genetic screens targeting phospholipid biosynthesis mutants. The gene encoding ITR1, designated YDR497C in the Saccharomyces Genome Database (SGD), is located on chromosome IV [1] [9]. Early studies by Nikawa et al. (1991) characterized ITR1 as a high-affinity myo-inositol permease, distinct from the low-affinity transporter ITR2 (encoded by YJR155W), a paralog arising from a whole-genome duplication event [1] [5] [9]. The nomenclature reflects its primary function: "ITR" denotes "myo-Inositol Transporter", with sequential numbering indicating order of discovery. ITR1 belongs to the Sugar Porter (SP) subfamily within the Major Facilitator Superfamily (MFS), sharing structural motifs with eukaryotic sugar transporters [1] [10].

Table 1: ITR1 Gene and Protein Nomenclature

FeatureDesignationSource
Systematic NameYDR497CSaccharomyces Genome Database
Standard NameITR1Verified ORF
ParalogITR2 (YJR155W)Whole-genome duplication
Protein FamilyMajor Facilitator Superfamily (MFS)Transporter Classification Database

Role in Cellular Metabolism: Myo-Inositol Transport and Phospholipid Biosynthesis

ITR1 is a 584-amino acid transmembrane protein (molecular weight: 63.6 kDa) that facilitates proton-coupled symport of myo-inositol across the plasma membrane. Its transport kinetics show a K_m of ~10 μM, enabling efficient scavenging of extracellular myo-inositol [1] [9]. This activity is critically linked to phospholipid metabolism:

  • Regulation by Phospholipid Precursors: ITR1 expression is transcriptionally repressed by inositol and choline. Repression requires Opi1p, a transcriptional repressor that binds the promoter element 5'-TTCACATG-3' (inositol-responsive element). Derepression involves activators Ino2p/Ino4p, which bind upstream activating sequences (UAS~INO~) [1] [5] [9].
  • Post-translational Control: During stationary phase or upon inositol addition, ITR1 undergoes endocytic degradation via the END3/END4 pathway. The permease is internalized and targeted to the vacuole for proteolysis by Pep4p-dependent proteases, independent of ubiquitination [3] [5].
  • Metabolic Integration: Myo-inositol imported by ITR1 is incorporated into phosphatidylinositol (PI), a precursor for signaling phosphoinositides and cell wall components. Disruption of ITR1 reduces PI synthesis and alters membrane composition [1] [9].

Table 2: Regulatory Mechanisms Controlling ITR1 Activity

Regulatory MechanismEffectorsFunctional Outcome
Transcriptional RepressionInositol + Choline, Opi1pReduced ITR1 mRNA synthesis
Transcriptional ActivationIno2p/Ino4pIncreased ITR1 expression
Endocytic DegradationInositol, Stationary phasePermease turnover (~22.1 min half-life)
Subcellular RedistributionDNA replication stressIncreased vacuolar localization

Evolutionary Significance of the Sugar Transporter Superfamily

ITR1 exemplifies functional specialization within the evolutionarily conserved Major Facilitator Superfamily (MFS). Key evolutionary insights include:

  • Paralog Divergence: ITR1 and ITR2 arose from whole-genome duplication ~100 million years ago. Despite sequence similarity, ITR2 shows constitutive expression and lower transport affinity, suggesting subfunctionalization [1] [9].
  • Conservation in Pathogens: Homologs of ITR1 exist in fungal pathogens (e.g., Verticillium dahliae). VdST3 and VdST12 are induced by host root exudates and are essential for virulence, indicating conserved roles in nutrient acquisition during host invasion [2].
  • Structural Contrasts with Plant Transporters: Unlike the 12-transmembrane helix (TMH) structure of MFS transporters like ITR1, plant SWEET transporters evolved from SemiSWEETs (3 TMHs) through gene duplication. They form "3-1-3" helix bundles facilitating passive sugar efflux without proton coupling [6] [10]. This divergence highlights adaptation to distinct physiological constraints: active scavenging in fungi vs. apoplastic efflux in plants.

Table 3: Evolutionary Features of Sugar Transporter Superfamilies

FeatureMFS Transporters (e.g., ITR1)SWEET Transporters
Transmembrane Helices12 TMHs7 TMHs (eukaryotes)
Transport MechanismH^+^-coupled symportFacilitated diffusion
EnergeticsEnergy-dependentPassive, gradient-driven
Evolutionary OriginGene duplication within MFSFusion of SemiSWEET domains
Fungal RepresentativesITR1, ITR2, Hxt hexose transportersNone identified

The ITR1 transporter illustrates how gene duplication and regulatory innovation enable precise adaptation to metabolic demands, positioning it as a model for studying membrane transport evolution in eukaryotes.

Properties

CAS Number

138415-20-0

Product Name

ITR1 protein, S cerevisiae

Molecular Formula

C9H10O

Synonyms

ITR1 protein, S cerevisiae

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